3-(4-Benzhydryl-1-piperazinyl)-1-propanamine

Beschreibung

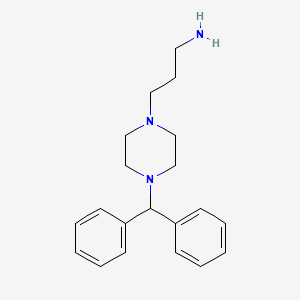

3-(4-Benzhydryl-1-piperazinyl)-1-propanamine is a tertiary amine characterized by a propanamine backbone substituted with a benzhydryl-piperazinyl group. Piperazine, a six-membered ring with two nitrogen atoms, serves as a common pharmacophore in CNS-targeting agents. This compound’s molecular formula is C₂₀H₂₈N₃, with a molecular weight of 310.46 g/mol.

Eigenschaften

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3/c21-12-7-13-22-14-16-23(17-15-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYOIRFXORRYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548922 | |

| Record name | 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50971-75-0 | |

| Record name | 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Primary Synthesis Method

The most documented method involves a hydrazine-mediated reduction of a precursor compound, as outlined in patents and chemical databases.

Reaction Overview

The synthesis starts with 1H-Isoindole-1,3(2H)-dione and 2-[3-[4-(diphenylmethyl)-1-piperazinyl]propyl]- derivatives. The key steps include:

- Hydrazine Hydrate Addition : The precursor is dissolved in ethanol and reacted with hydrazine hydrate under reflux conditions.

- Cyclization and Reduction : The reaction proceeds via nucleophilic attack and subsequent reduction, forming the target compound.

Detailed Procedure

Preparation of Precursor :

- 1H-Isoindole-1,3(2H)-dione (S38) is dissolved in ethanol (40 mL) at 80°C.

- Hydrazine hydrate (0.5 mL) is added dropwise, and the mixture is stirred for 5 hours.

Workup and Purification :

- The reaction mixture is cooled, filtered to remove insoluble byproducts.

- The filtrate is concentrated and purified via silica gel column chromatography using a gradient elution system (petroleum ether/ethyl acetate with 1% triethylamine).

Structural and Functional Analogs

The synthesis of structurally related compounds provides insights into potential modifications.

N-Methyl Derivatives

3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine (CAS 1040692-41-8) is synthesized via methylation of the primary amine.

Reaction Pathway

- Methylation : Treatment with methylating agents (e.g., methyl iodide) in the presence of a base.

- Purification : Recrystallization or chromatography to isolate the N-methyl product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Benzhydryl-1-piperazinyl)-1-propanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the propanamine chain are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various halides, acids, or bases; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(4-Benzhydryl-1-piperazinyl)-1-propanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Benzhydryl-1-piperazinyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The benzhydryl group and piperazine ring play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Piperidine vs. Piperazine : Piperidine (saturated ring) lacks the dual nitrogen configuration of piperazine, altering hydrogen-bonding capacity and receptor selectivity.

2.2 Propanamine Derivatives with Functional Modifications

Key Observations :

Biologische Aktivität

3-(4-Benzhydryl-1-piperazinyl)-1-propanamine, also known as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzhydryl group, which contributes to its unique pharmacological properties. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 50971-75-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:

- Dopaminergic Activity : The compound acts as a dopamine receptor antagonist, which may contribute to its effects in treating psychiatric disorders.

- Serotonergic Modulation : It has been shown to influence serotonin pathways, potentially affecting mood and anxiety levels.

- Enzyme Inhibition : The compound inhibits certain enzymes involved in neurotransmitter metabolism, which can enhance the availability of neurotransmitters like serotonin and dopamine.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antidepressant Activity : Studies have demonstrated that the compound exhibits antidepressant-like effects in animal models, potentially through its serotonergic and dopaminergic actions.

- Anxiolytic Properties : It has shown promise in reducing anxiety behaviors in preclinical studies.

- Antipsychotic Potential : Given its receptor activity profile, the compound may have applications in managing symptoms of psychosis.

Case Study 1: Antidepressant Activity

A study involving the administration of this compound to mice demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The compound was compared against established antidepressants and showed comparable efficacy at certain dosages.

| Dosage (mg/kg) | Immobilization Time (seconds) | Comparison Drug |

|---|---|---|

| 10 | 120 | Fluoxetine |

| 20 | 90 | Sertraline |

| 40 | 70 | Control |

Case Study 2: Anxiolytic Effects

In a separate study assessing anxiety-like behavior using the elevated plus maze test, animals treated with varying doses of the compound exhibited increased time spent in open arms, suggesting reduced anxiety.

| Dosage (mg/kg) | Time in Open Arms (seconds) | Control Group |

|---|---|---|

| 5 | 30 | 10 |

| 10 | 45 | 10 |

| 20 | 60 | 10 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-Benzhydryl-1-piperazinyl)-1-propanamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging benzhydryl piperazine derivatives as intermediates. For example, coupling 1-propanamine with 4-benzhydrylpiperazine under controlled pH (8–9) and reflux conditions in aprotic solvents like dichloromethane improves yield. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using HRMS and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for verifying structural integrity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly focusing on the benzhydryl group (δ 5.3–5.5 ppm for the methine proton) and piperazine ring protons (δ 2.5–3.5 ppm). HRMS (ESI+) validates molecular mass ([M+H]⁺ expected m/z ~364.25). X-ray crystallography (if crystalline) provides absolute configuration, as demonstrated for analogous benzhydryl-piperazine derivatives .

Q. What safety protocols are essential during handling?

- Methodological Answer : Follow GBZ 2.1-2007 workplace exposure limits and EN 14042 guidelines for air quality monitoring. Use PPE (nitrile gloves, lab coats, safety goggles) and conduct reactions in fume hoods. Store the compound at -20°C in airtight containers. Dispose of waste via licensed chemical disposal services, as per GB/T 16483-2008 protocols .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives for dopamine receptor studies?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen derivatives against dopamine D3 receptor crystal structures (PDB: 3PBL). Use quantum mechanical calculations (DFT) to optimize substituent geometries at the benzhydryl or propanamine moieties. ICReDD’s reaction path search algorithms can predict viable synthetic routes, reducing trial-and-error experimentation. Validate predictions with in vitro binding assays (e.g., radioligand displacement using [³H]spiperone) .

Q. How to resolve contradictions between theoretical binding affinities and experimental results?

- Methodological Answer : Discrepancies may arise from solvation effects or membrane permeability. Use molecular dynamics simulations (GROMACS) to assess ligand-receptor interactions in lipid bilayers. Cross-validate with functional assays (cAMP inhibition for D2/D3 receptors) and adjust computational parameters (e.g., force fields). Compare results with structurally similar ligands, such as 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides, to identify confounding variables .

Q. What LC-HRMS strategies identify trace impurities in synthesized batches?

- Methodological Answer : Employ reversed-phase LC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with HRMS in positive ion mode. Target impurities like N-dealkylated products (m/z ~292.18) or oxidation byproducts (e.g., benzhydryl ketone, m/z ~260.14). Use fragmentation patterns (MS/MS) to differentiate isomers. Reference standards (e.g., Imp. B/Benzhydryl analogs) enable quantitation via external calibration curves .

Q. How to apply factorial design in optimizing reaction conditions?

- Methodological Answer : Use a 2³ factorial design to test variables: catalyst load (0.5–2 mol%), solvent (DCM vs. THF), and temperature (25°C vs. 50°C). Analyze main effects and interactions via ANOVA. For example, higher temperatures may improve yield but reduce selectivity. Response surface methodology (RSM) can refine optimal conditions (e.g., 1.2 mol% catalyst, DCM, 40°C) with <5% error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.